1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of both difluorocyclohexyl and trifluoroethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the difluorocyclopropanation of alkenes with a CF3SiMe3-NaI system . This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the catalytic domain of PARP-1, preventing its activity in DNA repair processes . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Difluorocyclohexyl)ethanone
- 1-(4,4-Difluorocyclohexyl)cyclopropanol
- (4,4-Difluorocyclohexyl)acetic acid
Uniqueness
1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoroethanone group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications, particularly in medicinal chemistry as a selective PARP-1 inhibitor.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O/c9-7(10)3-1-5(2-4-7)6(14)8(11,12)13/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMSBWXNPLYYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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